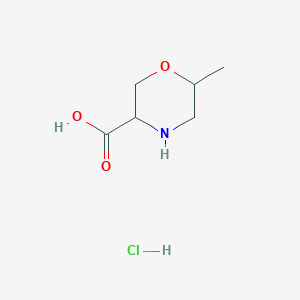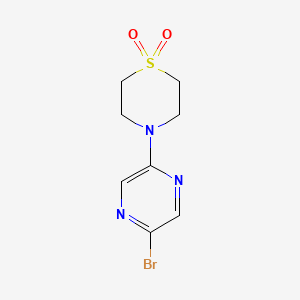
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazine moiety attached to a thiomorpholine ring, which is further functionalized with a dione group. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiomorpholine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted pyrazine derivatives
Applications De Recherche Scientifique
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, this compound can prevent the spread of cancer cells and reduce tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with anticancer properties.
2-Amino-5-bromopyridine: A brominated aromatic amine used in various chemical syntheses.
Uniqueness
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromopyrazine derivatives and enhances its potential for various applications .
Propriétés
Formule moléculaire |
C8H10BrN3O2S |
|---|---|
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
4-(5-bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H10BrN3O2S/c9-7-5-11-8(6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 |
Clé InChI |
APCAGEYUZUIHOU-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)


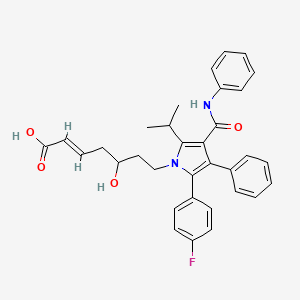
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
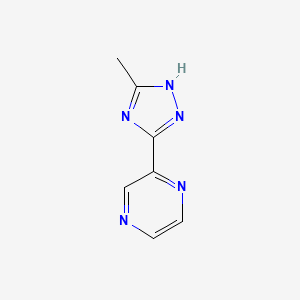

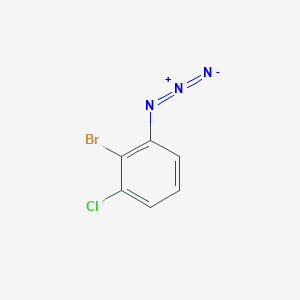
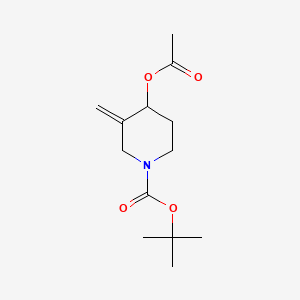
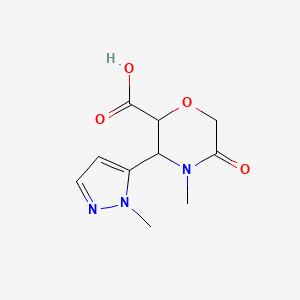
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

